molecular formula C10H18O2 B14684080 Hex-1-EN-1-YL butanoate CAS No. 26912-31-2

Hex-1-EN-1-YL butanoate

Cat. No.: B14684080
CAS No.: 26912-31-2
M. Wt: 170.25 g/mol
InChI Key: OBVWCUHXDSWEJM-UHFFFAOYSA-N
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Description

. It is a type of ester formed from the reaction between butanoic acid and hexen-1-ol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-EN-1-YL butanoate can be synthesized through the esterification reaction between butanoic acid and hexen-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor is also common in industrial production to avoid the need for catalyst separation and to improve the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Hex-1-EN-1-YL butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hex-1-EN-1-YL butanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in plant signaling and interactions with insects.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of Hex-1-EN-1-YL butanoate involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of butanoic acid and hexen-1-ol .

Comparison with Similar Compounds

Hex-1-EN-1-YL butanoate can be compared with other similar esters such as:

These compounds share similar uses in the flavor and fragrance industry but differ in their specific aromas and chemical properties .

Properties

CAS No.

26912-31-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

hex-1-enyl butanoate

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h7,9H,3-6,8H2,1-2H3

InChI Key

OBVWCUHXDSWEJM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC(=O)CCC

Origin of Product

United States

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